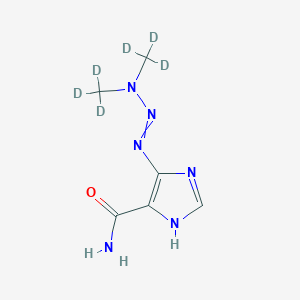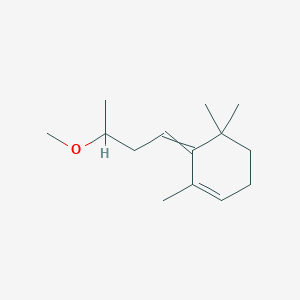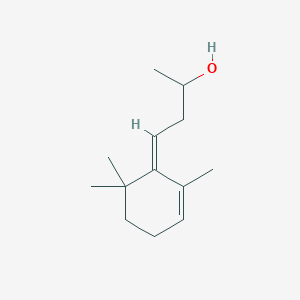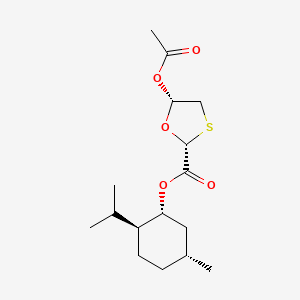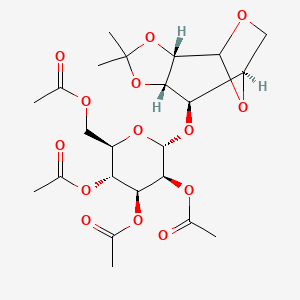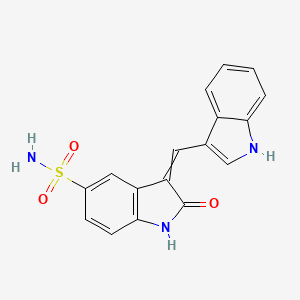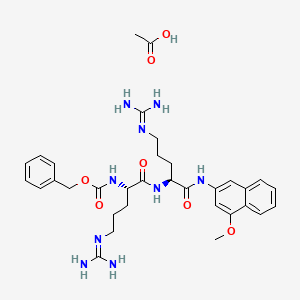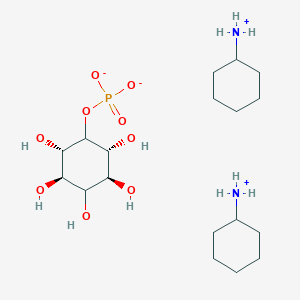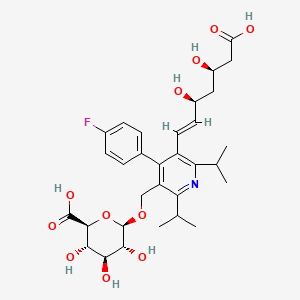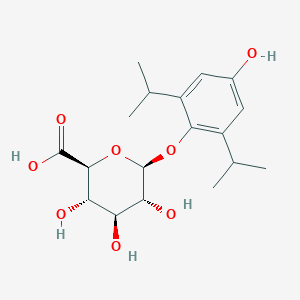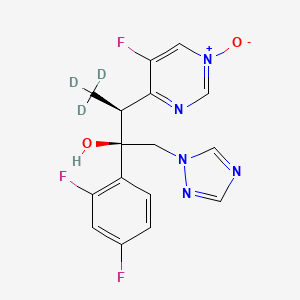
Voriconazole-d3 N-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Voriconazole-d3 N-Oxide is a deuterated analog of Voriconazole, a triazole antifungal medication. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Voriconazole. The deuterium atoms in this compound provide a stable isotope label, which is useful in various analytical techniques, including mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Voriconazole-d3 N-Oxide involves the N-oxidation of Voriconazole. This process typically uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the N-oxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production is carried out in compliance with Good Manufacturing Practices (GMP) to meet regulatory standards.
化学反应分析
Types of Reactions: Voriconazole-d3 N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other metabolites.
Reduction: Under specific conditions, the N-oxide group can be reduced back to the parent compound, Voriconazole.
Substitution: The triazole ring in this compound can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, zinc dust in acetic acid.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Further oxidized metabolites.
Reduction: Voriconazole.
Substitution: Various substituted triazole derivatives.
科学研究应用
Voriconazole-d3 N-Oxide is extensively used in scientific research, particularly in the following areas:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Voriconazole and its metabolites.
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of Voriconazole in biological systems.
Medicine: Utilized in therapeutic drug monitoring to optimize Voriconazole dosing regimens in patients.
Industry: Applied in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.
作用机制
Voriconazole-d3 N-Oxide exerts its effects by inhibiting the enzyme cytochrome P450 14α-sterol demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes. This inhibition disrupts the integrity and function of the fungal cell membrane, leading to cell lysis and death. The deuterium atoms in this compound do not alter the compound’s mechanism of action but provide a stable isotope label for analytical purposes.
相似化合物的比较
Voriconazole: The parent compound, used as an antifungal medication.
Fluconazole: Another triazole antifungal with a similar mechanism of action.
Itraconazole: A triazole antifungal with a broader spectrum of activity.
Uniqueness: Voriconazole-d3 N-Oxide is unique due to the presence of deuterium atoms, which provide a stable isotope label. This feature makes it particularly valuable in pharmacokinetic studies and analytical chemistry, where precise quantification and tracking of the compound are essential.
属性
IUPAC Name |
(2R,3S)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2/c1-10(15-14(19)5-24(26)9-21-15)16(25,6-23-8-20-7-22-23)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLFPLUCFPRUHU-QLWAGJNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=[N+](C=C1F)[O-])C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C1=NC=[N+](C=C1F)[O-])[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
